Farnesol

Übersicht

Beschreibung

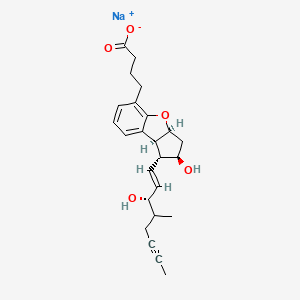

Farnesol is a natural 15-carbon organic compound classified as an acyclic sesquiterpene alcohol. It is a colorless liquid under standard conditions and is hydrophobic, making it insoluble in water but miscible with oils . This compound is found in various essential oils, such as citronella, neroli, cyclamen, and lemongrass, and is known for its floral scent . It plays a significant role in the biosynthesis of sesquiterpenoids and sterols in plants and animals .

Wirkmechanismus

Target of Action

Farnesol, a sesquiterpenoid precursor of insect juvenile hormones, is omnipresent in all eukaryotes . It primarily targets N-type voltage-gated Ca2+ channels in some mammalian cell types . It also targets various aspects such as reactive oxygen species production, induction of apoptosis, and modulation of virulence factors .

Mode of Action

This compound acts as a potent endogenous inhibitor of N-type voltage-gated Ca2+ channels . It functions as a flexible hydrophobic molecular valve for restricting untimely Ca2+ passage through some types of canonical Ca2+ channels . This action is facilitated using covalently bound farnesyl- or geranyl-geranyl group attachment as well as GPCRs-G proteins, all containing a prenyl group .

Wissenschaftliche Forschungsanwendungen

Farnesol has diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. In chemistry, it serves as a precursor for the synthesis of various terpenoids and sterols . In biology, this compound acts as a quorum-sensing molecule in certain fungi, regulating their growth and pathogenicity . In medicine, it has shown potential as an antifungal, antibacterial, and anti-inflammatory agent . This compound is also used in the fragrance industry to enhance the scent of perfumes and in the food industry as a flavoring agent .

Biochemische Analyse

Biochemical Properties

Farnesol is produced by the dephosphorylation of the fungal ergosterol synthetic precursor farnesyl pyrophosphate . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is regulated by a phosphatase encoded by the diphosphatidyl phosphatase 3 (Dpp3) gene .

Cellular Effects

This compound has been shown to act as an antifungal agent against potentially competing fungi . It also acts as a virulence factor for pathogenicity in mice . It influences cell function by blocking germ tube formation and the conversion of yeasts to mycelia .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It can block the effects of isoprenoid biosynthesis inhibitors such as fosmidomycin, bisphosphonates, or statins in several organisms . This is achieved via the phosphorylation of this compound, a process that is part of the polyprenol salvage pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound synthesis and secretion are distinct and separate events . The levels of this compound and other related compounds can be greatly altered by the growth medium chosen .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the search results, it’s worth noting that this compound acts as a virulence factor in mice .

Metabolic Pathways

This compound is involved in the ergosterol synthesis pathway, where it is produced by the dephosphorylation of farnesyl pyrophosphate . It can also be incorporated into prenylated proteins, ubiquinone, cholesterol, and dolichols .

Transport and Distribution

It is known that this compound can be incorporated into various biomolecules .

Vorbereitungsmethoden

Farnesol can be synthesized through several methods. One common synthetic route involves the reaction of geranyl pyrophosphate with isopentenyl pyrophosphate to form farnesyl pyrophosphate, which is then converted to this compound through oxidation . Industrially, this compound can be synthesized from linalool, a naturally occurring terpene alcohol . The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure high yield and purity.

Analyse Chemischer Reaktionen

Farnesol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include sesquiterpenoids and other derivatives. For example, oxidation of this compound can lead to the formation of farnesal, while reduction can produce farnesane .

Vergleich Mit ähnlichen Verbindungen

Farnesol is similar to other sesquiterpene alcohols, such as nerolidol and bisabolol. it is unique in its ability to act as a quorum-sensing molecule and its broad-spectrum antimicrobial properties . Unlike nerolidol, which is primarily used for its fragrance, this compound has significant biological activity, making it valuable in medical research . Bisabolol, on the other hand, is known for its anti-inflammatory properties but lacks the quorum-sensing capabilities of this compound .

Similar Compounds

- Nerolidol

- Bisabolol

- Farnesyl pyrophosphate

Eigenschaften

CAS-Nummer |

4602-84-0 |

|---|---|

Molekularformel |

C15H26O |

Molekulargewicht |

222.37 g/mol |

IUPAC-Name |

(2E,6Z)-3,7,11-trimethyldodeca-2,6,10-trien-1-ol |

InChI |

InChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3/b14-9-,15-11+ |

InChI-Schlüssel |

CRDAMVZIKSXKFV-GNESMGCMSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCO)C)C)C |

Isomerische SMILES |

CC(=CCC/C(=C\CC/C(=C/CO)/C)/C)C |

Kanonische SMILES |

CC(=CCCC(=CCCC(=CCO)C)C)C |

Aussehen |

Oily liquid |

Siedepunkt |

230 to 235 °F at 760 mmHg (NTP, 1992) 110-113 °C BP: 145-146 °C at 3 mm Hg |

Color/Form |

Colorless liquid Slightly yellow liquid |

Dichte |

0.8846 at 68 °F (NTP, 1992) - Less dense than water; will float 0.8871 at 20 °C/4 °C Sp gr: 0.884-0.891 0.884-0.889 |

melting_point |

< 25 °C |

Key on ui other cas no. |

106-28-5 4602-84-0 |

Physikalische Beschreibung |

Farnesol is a colorless liquid with a delicate floral odor. (NTP, 1992) Colorless liquid with a delicate floral odor; [Hawley] Slightly yellow to colourless liquid; mild, oily, floral aroma |

Piktogramme |

Irritant; Environmental Hazard |

Reinheit |

>95% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in three volumes of 70% alcohol SOL IN ALCOHOL: 1:3 IN 70% ALCOHOL Solubility in alcohol: 1 mL in 1 mL 95% ethanol Insoluble in water Insoluble in water; soluble in oils soluble (in ethanol) |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

HSDB 445; HSDB-445; HSDB445; NSC 60597; NSC-60597; NSC60597; Farnesol |

Dampfdruck |

0.0000394 [mmHg] |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does farnesol impact the growth and morphology of Candida albicans?

A1: this compound acts as a quorum-sensing molecule in Candida albicans, regulating its morphology by inhibiting the yeast-to-hyphae transition. [, , , , , ] At higher concentrations, this compound can induce apoptosis in C. albicans through a mechanism involving the efflux of intracellular glutathione via the Cdr1-p transporter. This leads to oxidative stress and ultimately cell death. []

Q2: Can this compound affect the production of cytokines during candidiasis?

A3: Yes, this compound can modulate cytokine expression during C. albicans infection. Studies in mice have shown that this compound pretreatment can reduce the elevation of Th1 cytokines like interferon-gamma (IFN-γ) and interleukin-12 (IL-12) while increasing the levels of the Th2 cytokine IL-5. [] This suggests a potential role for this compound in influencing the immune response during candidiasis.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C15H26O, and its molecular weight is 222.37 g/mol.

Q4: Are there any spectroscopic data available for this compound identification?

A5: While specific spectroscopic data is not extensively discussed in the provided research, this compound can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). UV-Vis spectrophotometry at 290 nm has also been utilized to quantify this compound. []

Q5: Can this compound be incorporated into dental materials, and what are the benefits?

A6: Research indicates that trans,trans-farnesol can be incorporated into glass ionomer cement (GIC), a common dental restorative material. [] The addition of trans,trans-farnesol enhances the material's antibacterial properties against cariogenic bacteria and improves its hardness without negatively impacting other physical properties. []

Q6: How stable is this compound under different conditions, and are there formulation strategies to improve its stability?

A10: this compound can be susceptible to degradation under certain conditions. One study highlighted the development of this compound-loaded nanoliposomes as a strategy to improve its stability and bioavailability for targeted delivery to muscle cells. [] Another study utilized chitosan nanoparticles to encapsulate both miconazole and this compound for the treatment of vulvovaginal candidiasis. [] This approach aimed to enhance drug delivery, prolong drug release, and improve therapeutic efficacy. []

Q7: How long has this compound been studied, and what are some significant milestones in this compound research?

A27: this compound has been a subject of scientific inquiry for over three decades. [] A significant milestone was the discovery of this compound's role as a quorum-sensing molecule in Candida albicans, regulating its morphogenesis and contributing to its virulence. [, , , , , ] Another important finding was the identification of this compound's ability to inhibit triglyceride synthesis in hepatocytes, suggesting its potential in addressing hepatic lipid metabolism disorders. []

Q8: What are some examples of cross-disciplinary research involving this compound?

A28: this compound research spans diverse disciplines, highlighting its multifaceted nature. For instance, its incorporation into dental materials, like GIC, showcases its potential in material science and dentistry to develop restorative materials with enhanced antibacterial properties. [] Additionally, its role in modulating cytokine expression during candidiasis highlights its relevance in immunology and infectious disease research. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-butyl-7-((ethyl(phenyl)amino)methyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1671976.png)

![4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B1671978.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B1671980.png)

![3-(23-methyl-14-oxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-3-yl)propanenitrile](/img/structure/B1671985.png)